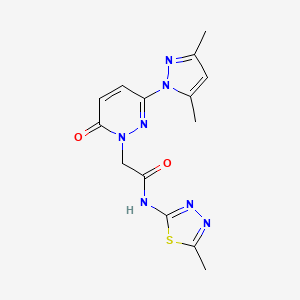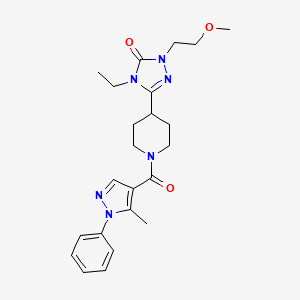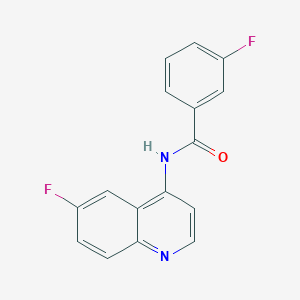
3-fluoro-N-(6-fluoroquinolin-4-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-fluoro-N-(6-fluoroquinolin-4-yl)benzamide is a chemical compound that has gained a lot of attention in scientific research due to its potential applications in the field of medicine. This compound is a member of the fluoroquinolone family and has been found to possess unique properties that make it a promising candidate for drug development.
Wissenschaftliche Forschungsanwendungen
Imaging of Solid Tumors
A study by Tu et al. (2007) synthesized a series of fluorine-containing benzamide analogs to serve as candidate ligands for positron emission tomography (PET) imaging of the sigma-2 receptor status in solid tumors. The research aimed at evaluating the potential of these compounds, including those related to 3-fluoro-N-(6-fluoroquinolin-4-yl)benzamide, in tumor imaging and diagnostics. The compounds demonstrated high tumor uptake and acceptable tumor/normal tissue ratios, indicating their effectiveness in imaging sigma2 receptor status, which is crucial in tumor characterization and therapy response monitoring (Tu et al., 2007).
Synthesis of Fluorinated Heterocycles
Wu et al. (2017) reported on the synthesis of fluorinated heterocycles through rhodium(III)-catalyzed C-H activation of arenes/alkenes and coupling with 2,2-difluorovinyl tosylate. The research explored the utilization of N-OMe benzamide and its derivatives, akin to this compound, in the creation of monofluorinated alkenes and subsequent synthesis of various fluorinated heterocyclic compounds. These compounds are significant in pharmaceutical and agrochemical industries due to their unique properties imparted by fluorine atoms (Wu et al., 2017).
Fluorophore Labeling for Oligodeoxyribonucleotides
Singh and Singh (2007) developed novel fluorophores for labeling oligodeoxyribonucleotides, which are essential in molecular biology for studies like DNA hybridization. The study synthesized and characterized fluorophores, including those related to this compound, to investigate their fluorescence in various solvents and their effectiveness in labeling and detection applications. Such fluorophores, after attachment to oligodeoxyribonucleotides, exhibited enhanced fluorescence signals and hybridization affinity, highlighting their utility in bioanalytical applications (Singh & Singh, 2007).
Antimicrobial Agent Development
Desai et al. (2013) synthesized novel fluorine-containing compounds, incorporating pharmacophores like quinazolinone along with 4-thiazolidinone, aiming to develop potential antimicrobial agents. This research underscores the exploration of benzamide derivatives, such as this compound, in creating compounds that exhibit notable in vitro antimicrobial potency against various bacterial and fungal strains, indicating their potential in developing new antimicrobial therapies (Desai et al., 2013).
Wirkmechanismus
Target of Action
Many quinoline-based compounds are known to interact with various enzymes and receptors in the body . The specific targets can vary widely depending on the exact structure of the compound.
Mode of Action
Quinoline derivatives often work by inhibiting the function of their target enzymes or receptors . This can lead to a variety of effects depending on the specific target and the role it plays in the body.
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For example, some quinoline derivatives are known to affect pathways related to bacterial DNA synthesis, leading to their use as antibiotics .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Quinoline derivatives can have a wide range of ADME properties .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Some quinoline derivatives, for example, can lead to cell death in bacteria by inhibiting DNA synthesis .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. These factors can affect the compound’s ability to reach its target, bind to its target, and exert its effect .
Biochemische Analyse
Biochemical Properties
The nature of these interactions often involves the displacement of halogen atoms or the diaza group .
Cellular Effects
Fluorinated quinolines are known to exhibit antibacterial, antineoplastic, and antiviral activities . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Fluorinated quinolines are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
3-fluoro-N-(6-fluoroquinolin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F2N2O/c17-11-3-1-2-10(8-11)16(21)20-15-6-7-19-14-5-4-12(18)9-13(14)15/h1-9H,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGXXXMUHPFRQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=C3C=C(C=CC3=NC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-oxo-N-pentyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2970510.png)
![N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2970511.png)
![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2970516.png)
![4-[(5-Iodo-2,6-dimethyl-4-pyrimidinyl)oxy]benzenecarbonitrile](/img/structure/B2970518.png)
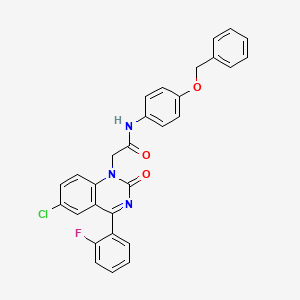


![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2970524.png)
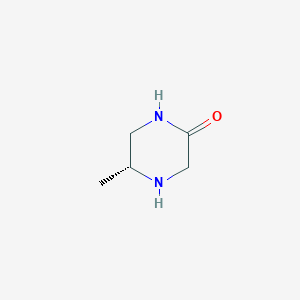
![4-Methoxybenzyl 2-[(methylsulfonyl)-3-(trifluoromethyl)anilino]acetate](/img/structure/B2970528.png)
